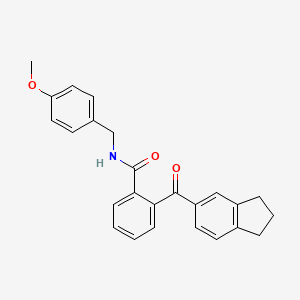

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(4-methoxybenzyl)benzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(4-methoxybenzyl)benzenecarboxamide (hereafter referred to as “Compound X”) is a synthetic compound that has been studied for its potential applications in scientific research. Compound X is of interest due to its unique structure and its potential for use in a variety of applications, such as in drug discovery, drug development, and therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Supramolecular Packing Motifs

Research by Lightfoot et al. (1999) discusses a structure that self-assembles into a π-stack surrounded by a triple helical network of hydrogen bonds. This novel organization suggests a new mode of organization for some columnar liquid crystals, indicative of the potential application of similar compounds in material science, particularly in the development of liquid crystal displays or other electronic devices (Lightfoot, Mair, Pritchard, & Warren, 1999).

Synthesis and Protection of Amino Acids

Katritzky et al. (1997) explored the synthetic utility of benzotriazole derivatives for effective amino protection in phenylalanine and phenylglycine. This study highlights the chemical's role in peptide synthesis and modification, which is crucial for pharmaceutical applications, including drug design and development (Katritzky, Fali, Li, Ager, & Prakash, 1997).

Oxidative Debenzylation

Yoo, Kim Hye, and Kyu (1990) presented a method for the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, introducing a new protecting group for carboxylic acids. This process is compatible with several functional groups, suggesting its utility in organic synthesis and the modification of bioactive compounds (Yoo, Kim Hye, & Kyu, 1990).

Amide and Ester Synthesis

Ogawa et al. (1994) described the selective activation of primary carboxylic acids to couple with amines and alcohols to produce corresponding amides and esters under neutral conditions. This research may impact the synthesis of diverse organic molecules, including pharmaceuticals and polymers, by offering a method to selectively form amide and ester linkages (Ogawa, Hikasa, Ikegami, Ono, & Suzuki, 1994).

Molecular and Electronic Analysis

Beytur and Avinca (2021) conducted a comprehensive study on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds, which were synthesized from reactions involving components with similar functional groups. Their work illustrates the potential applications of such compounds in materials science, specifically in the development of new materials with desired electronic and optical properties (Beytur & Avinca, 2021).

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1H-indene-5-carbonyl)-N-[(4-methoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3/c1-29-21-13-9-17(10-14-21)16-26-25(28)23-8-3-2-7-22(23)24(27)20-12-11-18-5-4-6-19(18)15-20/h2-3,7-15H,4-6,16H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIOGPOHYLSMCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(CCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]furan-3-carboxamide](/img/structure/B2718200.png)

![2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B2718201.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718204.png)

![N-(4-isopropylphenyl)-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2718206.png)

acetic acid](/img/structure/B2718207.png)

![4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid](/img/structure/B2718211.png)

![5-Azaspiro[3.4]octane-7-thiol;hydrochloride](/img/structure/B2718212.png)

![2-[(4-Bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2718214.png)

![N-(3-methoxyphenyl)-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2718216.png)

![2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride](/img/structure/B2718218.png)

![2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B2718219.png)